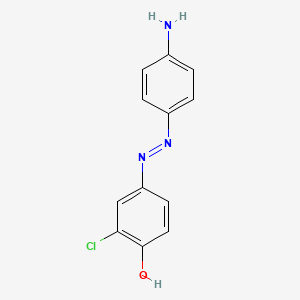
N6-Methyl-2'-C-methyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Methyl-2’-C-methyladenosine: is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where a methyl group is attached to the nitrogen at the sixth position of the adenine ring and another methyl group is attached to the carbon at the second position of the ribose ring. This compound is known for its involvement in the regulation of gene expression and RNA metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyl-2’-C-methyladenosine typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide, with a base such as sodium hydride or potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of N6-Methyl-2’-C-methyladenosine may involve enzymatic methods where specific methyltransferases are used to catalyze the methylation of adenosine. These enzymes are highly selective and can produce the desired compound with high yield and purity. The process is typically carried out in bioreactors under optimized conditions to ensure maximum efficiency.
化学反应分析
Types of Reactions: N6-Methyl-2’-C-methyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Oxidized derivatives of N6-Methyl-2’-C-methyladenosine.
Reduction: Reduced forms of the compound, potentially leading to demethylation.
Substitution: Substituted derivatives where the methyl groups are replaced by other functional groups.
科学研究应用
N6-Methyl-2’-C-methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation reactions and their effects on nucleosides.
Biology: Plays a crucial role in the regulation of gene expression and RNA metabolism. It is involved in processes such as RNA splicing, stability, and translation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can influence the expression of oncogenes and tumor suppressor genes.
Industry: Utilized in the development of novel pharmaceuticals and as a biochemical tool in various assays and diagnostic tests.
作用机制
The mechanism of action of N6-Methyl-2’-C-methyladenosine involves its incorporation into RNA molecules, where it can affect various aspects of RNA metabolism. The methyl groups can influence the secondary structure of RNA, affecting its stability, splicing, and translation. The compound can also interact with specific RNA-binding proteins, modulating their activity and thereby regulating gene expression.
相似化合物的比较
N6-Methyladenosine: Similar to N6-Methyl-2’-C-methyladenosine but lacks the methyl group at the second position of the ribose ring.
2’-O-Methyladenosine: Has a methyl group at the second position of the ribose ring but lacks the methyl group at the sixth position of the adenine ring.
N1-Methyladenosine: Methyl group is attached to the nitrogen at the first position of the adenine ring.
Uniqueness: N6-Methyl-2’-C-methyladenosine is unique due to the presence of methyl groups at both the sixth position of the adenine ring and the second position of the ribose ring. This dual methylation can lead to distinct biochemical properties and interactions compared to other methylated adenosines.
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15) |
InChI 键 |
VZNPPUSZNNZBJU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)



![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)



![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)



